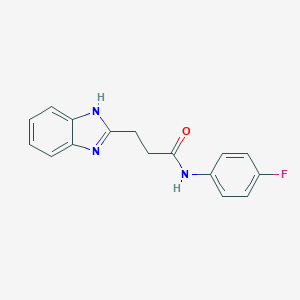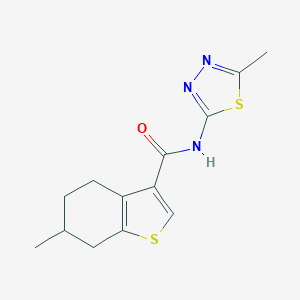![molecular formula C15H10BrN3 B385690 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole CAS No. 791786-61-3](/img/structure/B385690.png)
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that features a triazole ring fused with an isoindole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with isatoic anhydride to form an intermediate, which then undergoes cyclization with hydrazine derivatives to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The triazole ring can participate in redox reactions, which can modify the electronic properties of the compound.
Cyclization Reactions: The compound can be further cyclized to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the triazole ring.
- Cyclized products with additional heterocyclic rings.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific enzymes, inhibiting their activity and affecting cellular metabolism .
Comparación Con Compuestos Similares
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the fused heterocyclic structure.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a quinazoline ring fused with the triazole ring, offering different electronic properties.
Uniqueness: 2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. Its specific ring structure also provides distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNNDAVDJJFFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B385608.png)
![N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385609.png)
![2-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385610.png)
![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)
![6-Imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385613.png)
![2-{3-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B385614.png)
![Ethyl 2-[(7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B385615.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B385619.png)
![N,N-diethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B385620.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B385621.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B385624.png)



